
3-Chloro-4-methylaniline
Overview
Description
3-Chloro-4-methylaniline (CAS 95-74-9), also known as 3-chloro-p-toluidine, is a halogenated aromatic amine with the molecular formula C₇H₈ClN. It is a brown crystalline solid with a mild odor, a molecular weight of 141.6 g/mol, and a melting point of ~260°C (sublimation) in its hydrochloride form . This compound is primarily used as a key intermediate in synthesizing herbicides such as Chlorotoluron . Its production typically involves catalytic hydrogenation of 3-chloro-4-methylnitrobenzene using Raney Ni as a catalyst under low-pressure conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylaniline can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene. This process uses a two-component palladium-iron catalyst (Pd-Fe/C) in the presence of an alcohol or alcohol-water solvent. The reaction is carried out in a high-pressure reactor at 55°C with hydrogen gas at a pressure of 2.0 MPa. The resulting product has a high selectivity and yield .
Another method involves the chlorination of paranitrotoluene followed by reduction. In this process, chlorine is introduced into paranitrotoluene under controlled conditions, followed by reduction using a suitable reducing agent to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically follows the catalytic hydrogenation route due to its high efficiency, mild operating conditions, and minimal pollution. The use of recyclable catalysts further reduces production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in 3-chloro-4-methylnitrobenzene can be reduced to form this compound.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from 3-chloro-4-methylnitrobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
3-Chloro-4-methylaniline is primarily used as an intermediate in the production of various organic compounds. Its applications include:
- Dyes and Pigments : It is a key precursor in the manufacture of organic pigments and dyes, particularly those used in textiles and coatings .
- Agrochemicals : The compound is involved in synthesizing herbicides such as chlortoluron, which is used for weed control in crops .
Biological Research
In biological contexts, this compound has been studied for its potential effects on various organisms:
- Microbial Degradation : Certain bacteria, such as Pseudomonas cepacia, can utilize this compound as a sole source of carbon and nitrogen, indicating its role in microbial degradation pathways.
- Toxicology Studies : Research indicates that this compound exhibits high toxicity to specific bird species like European starlings and gulls, making it useful as an avicide (bird poison) under the trade name Starlicide . It has been tested extensively for its safety and efficacy in controlling pest bird populations without significantly impacting non-target species .
Pharmaceutical Applications
Research into the pharmaceutical potential of this compound has revealed:
- Coordination Compounds : The synthesis of metal complexes involving this compound has shown promising pharmacological activities, including anticancer and antifungal properties. Studies have reported cytotoxic effects in vitro and in vivo against various cancer cell lines .
- Drug Development : Ongoing research aims to explore its potential uses in drug formulations due to its unique chemical properties that allow for modification and functionalization .
Environmental Impact and Safety
The environmental fate and toxicity profile of this compound have been the subjects of extensive studies:
- Ecotoxicological Assessments : It has one of the most comprehensive databases for acute oral toxicity to birds among registered pesticides. This extensive testing is crucial for assessing its environmental impact and ensuring safety for non-target species .
- Regulatory Status : The compound's use is regulated due to its toxicity; thus, understanding its behavior in the environment is critical for safe application practices .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-4-methylaniline involves its interaction with various molecular targets and pathways. It can undergo electrophilic aromatic substitution reactions, where the amino group activates the aromatic ring towards electrophilic attack. The chlorine and methyl groups influence the reactivity and orientation of these reactions. Additionally, its role in microbial degradation involves enzymatic cleavage of the aromatic ring, leading to the formation of simpler compounds .
Comparison with Similar Compounds
Comparison with Similar Halogenated Aromatic Amines
Structural and Physicochemical Properties
The structural differences between 3-chloro-4-methylaniline and related compounds significantly influence their physicochemical behaviors:
Key Observations :
- The methyl group also elevates the melting point, making it less volatile than non-methylated analogs .
Toxicity and Ecotoxicology
Key Observations :
- This compound exhibits moderate acute toxicity but is highly toxic to aquatic organisms (EC₅₀ = 0.62 mg/L for Daphnia), comparable to p-chloroaniline .
- Its hydrochloride form (DRC-1339) is classified as moderately toxic to birds, with an LD₅₀ >150 mg/kg .
Biodegradation and Environmental Fate
- This compound: Degraded by P. cepacia CMA1 via aniline oxygenase, forming chloromethylcatechol and releasing ammonium/chloride ions .
- p-Chloroaniline : Persistent in aerobic environments but degradable by specialized Acinetobacter strains via meta-cleavage pathways .
- 4-Bromoaniline : Less biodegradable than chloro analogs due to stronger C–Br bonds; often requires advanced oxidation processes .
Antimicrobial Activity
A comparative study against Vibrio species revealed:
Compound | MIC for V. parahaemolyticus (μg/mL) | MIC for V. harveyi (μg/mL) | |
---|---|---|---|
This compound | >500 | 375 | |
4-Bromo-3-chloroaniline | 125 | 150 |
Key Observations :
- Bromo-chloro derivatives (e.g., 4-bromo-3-chloroaniline) exhibit superior antimicrobial potency, likely due to enhanced electrophilicity from bromine .
Biological Activity
Overview
3-Chloro-4-methylaniline, also known as DRC-1339 or Starlicide, is an organic compound with the molecular formula C7H8ClN. It is primarily recognized for its use as an avicide, particularly effective against certain bird species. This compound's biological activity is characterized by its toxicity to birds, its metabolic pathways, and its environmental interactions.
- Molecular Formula: C7H8ClN
- Appearance: Brown solid with a mild odor
- Solubility: Slightly soluble in water
- Toxicity: Highly toxic via ingestion, intravenous, and intraperitoneal routes .
This compound acts primarily as a neurotoxin in birds. Its mechanism includes:
- Target Organisms: Primarily affects avian species such as European starlings and blackbirds.
- Mode of Action: Causes uremic poisoning leading to organ congestion and death in sensitive species .
- Biochemical Pathways: Metabolized by certain bacteria like Pseudomonas cepacia, which utilize it as a carbon and nitrogen source.
Acute Toxicity
Research indicates that this compound exhibits significant acute toxicity in various bird species. The following table summarizes key findings from toxicity studies:
Chronic Toxicity
Chronic exposure studies have shown that:
- At dietary concentrations of 10 ppm, significant reproductive effects were noted in blackbirds, including reduced egg production and chick viability .
- Long-term exposure may lead to nephrotoxicity, particularly in sensitive species like the red-winged blackbird .
Environmental Impact
This compound's environmental behavior includes:
- Mobility: Moderately mobile in the environment; sensitive to prolonged exposure to air and light .
- Degradation: Biodegradable by certain soil bacteria, reducing its persistence in ecosystems.
Case Studies
Case Study 1: Avian Pest Control
In a controlled study conducted in North Dakota, DRC-1339 was applied to sunflower fields to manage blackbird populations. The results indicated effective population control with minimal impact on non-target species when applied at recommended rates .
Case Study 2: Reproductive Effects on Ring-necked Pheasants
A reproductive toxicity study administered varying doses of DRC-1339 to breeding pairs of ring-necked pheasants. Results showed significant reductions in egg production at doses above 3.2 ppm, raising concerns about potential ecological impacts if used indiscriminately .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Q & A
Basic Research Questions
Q. What are the optimized conditions for synthesizing 3-chloro-4-methylaniline via catalytic hydrogenation?
The synthesis of this compound via hydrogenation of 3-chloro-4-methylnitrobenzene is optimized using a 1% Pt/C catalyst. Key parameters include:
- Solvent : Methanol (30 mL per 10 g substrate) enhances reaction efficiency.
- Temperature and Pressure : 80°C and 1.0 MPa yield 99.08% product with minimal dechlorination (0.2%).
- Catalyst Loading : 0.04 g catalyst per 10 g substrate ensures high yield and reusability (up to 5 cycles) .
Q. How can this compound be derivatized for analytical quantification in environmental samples?
A two-step derivatization method improves detection sensitivity:
- Acetylation : React with acetic anhydride in alkaline solution to form N-acetates, which are extracted into methylene chloride.
- Trifluoroacetylation : Further react with trifluoroacetic anhydride to generate volatile derivatives. Separation is achieved via gas-liquid chromatography (GLC) using a 3% OV-17 column at 140°C, enabling resolution of derivatives like N-acetyl-N-trifluoroacetyl-3-chloro-4-methylaniline .
Q. What are the primary applications of this compound in agrochemical research?
It serves as a key intermediate in synthesizing herbicides (e.g., N-phenylcarbamate and N-phenylurea derivatives) and pesticides. Its resistance to biodegradation necessitates analytical monitoring in environmental matrices .
Advanced Research Questions
Q. How can reaction byproducts (e.g., dechlorinated derivatives) be minimized during catalytic hydrogenation?
Dechlorination (<1%) is suppressed by:
- Catalyst Selection : Pt/C exhibits higher selectivity than Pd-based catalysts.
- Pressure Control : Maintaining hydrogen pressure at 1.0 MPa reduces side reactions.
- Solvent Polarity : Methanol stabilizes intermediates, preventing unwanted cleavage of the C-Cl bond .
Q. What methodologies enable the biodegradation of this compound in industrial wastewater?
The Extractive Membrane Bioreactor (EMB) achieves complete mineralization:
- Microbial Enrichment : Continuous reactors cultivate mixed cultures capable of degrading this compound.
- Pilot-Scale EMB : A 1 m³ reactor removes 60 g/L of this compound and 30 g/L para-toluidine, with stoichiometric chloride release confirming full degradation.
- Process Monitoring : Two-dimensional fluorometry with artificial neural networks (ANNs) tracks degradation efficiency in real-time .
Q. How does polymorphism affect the physicochemical properties of this compound?
Three polymorphic phases (α, β, γ) exhibit distinct 35Cl NQR spectra :
- Stable Phases (α, γ) : Show temperature-dependent torsional frequencies (1.2–1.5 THz) linked to methyl group dynamics.
- Metastable Phase (β) : Transforms to γ phase over time due to lattice defects. These differences impact solubility and reactivity in synthetic applications .
Q. What are the toxicological implications of this compound hydrochloride (DRC-1339) in avian species?
DRC-1339, a registered avicide, exhibits:
- Acute Toxicity : LD₅₀ values range from 3.2 mg/kg (European starlings) to >150 mg/kg (tolerant species like crows).
- Chronic Effects : Bioaccumulation in liver and kidney tissues disrupts metabolic pathways.
- Environmental Monitoring : GLC-MS confirms residues in feed and water systems near agricultural sites .
Q. Methodological Challenges and Solutions
Q. How can bromination of this compound be selectively controlled to avoid di-substitution?
- Acetanilide Protection : Brominating the acetylated derivative (IV) in HOAc-Et₂O yields mono-brominated product (V) with >90% selectivity.
- Chromatographic Separation : Column chromatography isolates 2-bromo-5-chloro-4-methylaniline (II) from dibromo byproducts (III) .
Q. What advanced techniques resolve co-eluting derivatives in chromatographic analysis?
- Capillary Columns : 0.2% Carbowax columns separate acetylated this compound from 4-bromoaniline.
- Mass Spectral Libraries : Match fragmentation patterns (e.g., m/z 141 for C₇H₈ClN⁺) to confirm peak identities .
Q. How can torsional motions in this compound be modeled for material science applications?
Modified Bayer’s theory correlates 35Cl NQR frequencies with torsional modes:
- Temperature Dependence : Frequencies decrease linearly from 77 K to 292 K due to thermal expansion.
- Computational Models : Density functional theory (DFT) predicts energy barriers for methyl group rotation .
Properties
IUPAC Name |
3-chloro-4-methylaniline | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
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InChI Key |
RQKFYFNZSHWXAW-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=C(C=C1)N)Cl | |
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Molecular Formula |
C7H8ClN | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Related CAS |
7745-89-3 (hydrochloride) | |
Record name | 3-Chloro-p-toluidine | |
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DSSTOX Substance ID |
DTXSID0020286 | |
Record name | 3-Chloro-4-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
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Physical Description |
3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline] | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Boiling Point |
468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C | |
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Flash Point |
212 °F (NTP, 1992), 136 °C, ~136 °C | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride | |
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Density |
1.108 (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg] | |
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CAS No. |
95-74-9 | |
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Record name | 3-Chloro-p-toluidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79 °F (NTP, 1992), 26 °C | |
Record name | 3-CHLORO-P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20022 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Chloro-p-toluidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.